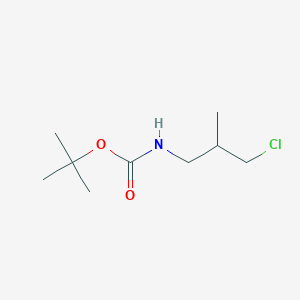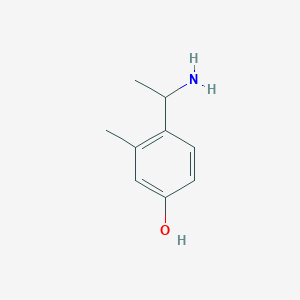![molecular formula C17H19NO B13505493 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives and methoxy-substituted benzylamines.
Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through various cyclization reactions, including the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act as a partial agonist at dopamine D1-like receptors, which are involved in various neurological processes . This interaction modulates the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: This compound is structurally similar but contains additional hydroxyl groups at the 7 and 8 positions.
N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol: This compound has an allyl group and is known for its selective dopamine D1-like receptor partial agonist activity.
Uniqueness
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
7-methoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C17H19NO/c1-19-15-8-7-14-9-10-18-12-17(16(14)11-15)13-5-3-2-4-6-13/h2-8,11,17-18H,9-10,12H2,1H3 |
Clé InChI |
PIEOYUKTDZQDKN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCNCC2C3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


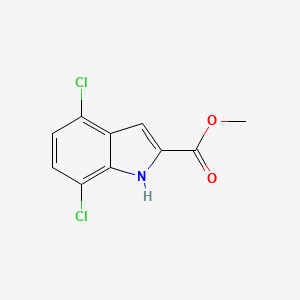
![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
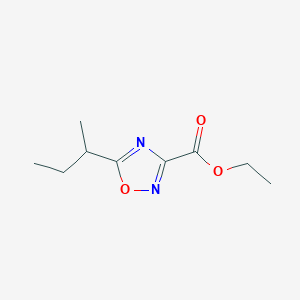
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
amine](/img/structure/B13505444.png)
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
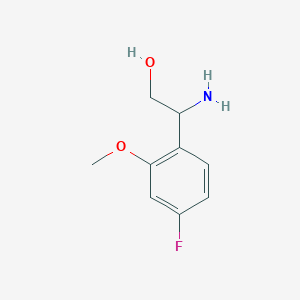

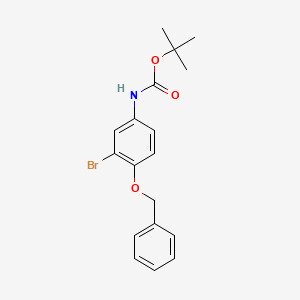
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
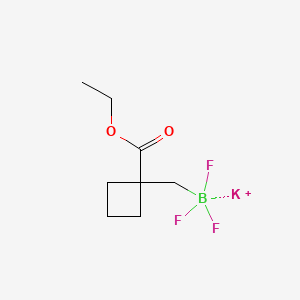
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
